Magnesium metaborate

Descripción general

Descripción

Magnesium metaborate is a compound that involves magnesium and borate ions. While specific research on magnesium metaborate is not directly available, insights into magnesium compounds, such as magnesium borohydride, offer relevant foundational knowledge. Magnesium compounds are known for their potential in energy storage and structural applications due to magnesium's abundance and lightweight properties (Zanella et al., 2007).

Synthesis Analysis

Magnesium borohydride (Mg(BH4)2), a compound related to magnesium metaborate in terms of boron content, can be synthesized through metathetical reactions involving organometallic magnesium compounds or by insertion reactions of BH3 into Mg-C bonds, leading to the replacement of R groups with BH4 groups (Zanella et al., 2007).

Molecular Structure Analysis

The molecular structure of magnesium borohydride, as an example, shows that it adopts a complex crystal structure at temperatures below 180°C. This highlights the intricate arrangement of boron and magnesium atoms, which is critical for understanding the structural characteristics of related compounds like magnesium metaborate (Zanella et al., 2007).

Chemical Reactions and Properties

Magnesium compounds, including magnesium metaborate, are involved in various chemical reactions. For instance, magnesium amide complexes have been shown to efficiently catalyze the hydroboration of esters, indicating the reactivity of magnesium in such compounds (Barman, Baishya, & Nembenna, 2017).

Physical Properties Analysis

The physical properties of magnesium-containing compounds can be significantly enhanced by the uniform dispersion of nanoparticles. This approach has been applied to magnesium to improve its strength, stiffness, plasticity, and high-temperature stability (Chen et al., 2015).

Chemical Properties Analysis

Magnesium's chemical properties, such as its reactivity with other elements and compounds, play a crucial role in its applications. For instance, magnesium's ability to form complexes with borohydride and other boron-containing groups demonstrates its versatility in chemical synthesis and applications related to hydrogen storage and catalysis (Yang, Wang, Li, & Wang, 2019).

Aplicaciones Científicas De Investigación

-

X-ray Screening

- Application : Magnesium metaborate is used in X-ray screening due to its strong thermoluminescence .

- Methods : The compound is synthesized using various techniques and then used in X-ray machines for imaging .

- Results : The use of magnesium metaborate in X-ray screening has improved the quality of images, aiding in better diagnosis .

-

Radiation Dosimetry

- Application : Magnesium metaborate is used in radiation dosimetry, which measures exposure to ionizing radiation .

- Methods : The compound is synthesized and used in dosimeters to measure the dose of radiation .

- Results : The use of magnesium metaborate in radiation dosimetry has improved the accuracy of radiation measurements .

-

Ion Batteries

-

Hydrocarbon Reaction Catalysis

-

Space Technology

-

Wastewater Treatment

-

Stomach Cancer Chemotherapy

-

Hydrogen Storage

-

Corrosion Resistance

- Application : Magnesium metaborate is used to improve the corrosion resistance of materials .

- Methods : The compound is synthesized and used in the manufacture of materials to improve their corrosion resistance .

- Results : The use of magnesium metaborate has improved the corrosion resistance of materials .

-

X-ray Screening and Radiation Permeation

- Application : Magnesium metaborate can be utilized in the applications of X-ray screening and radiation permeation .

- Methods : The compound is synthesized and used in X-ray machines for imaging and in radiation protection equipment .

- Results : The use of magnesium metaborate in these applications has improved the quality of images and the effectiveness of radiation protection .

-

Catalysis of Organic Reactions

-

Ion-Battery Systems

-

Hydrogen Storage

-

Corrosion Resistance

- Application : Magnesium metaborate is used to improve the corrosion resistance of materials .

- Methods : The compound is synthesized and used in the manufacture of materials to improve their corrosion resistance .

- Results : The use of magnesium metaborate has improved the corrosion resistance of materials .

Direcciones Futuras

Magnesium borates have potential future applications in areas such as stomach cancer chemotherapy and wastewater treatment . They are also expected to be useful for industrial applications such as space technology, radiation dosimetry, X-ray screening, ion batteries, and hydrocarbon reaction catalysis . The development of multivalent metal-ion batteries, which include magnesium, is seen as a promising alternative for large-scale energy storage .

Propiedades

IUPAC Name |

magnesium;oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Mg/c2*2-1-3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZQLKNTOXJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

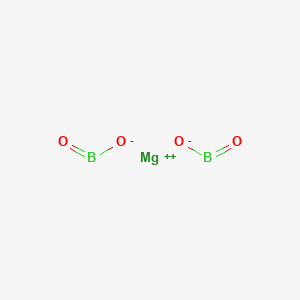

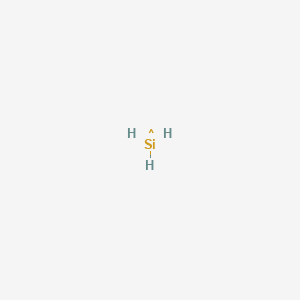

B(=O)[O-].B(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium metaborate | |

CAS RN |

13703-82-7 | |

| Record name | Magnesium metaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C9F60Z9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)